
Dibenzocyclooctyne-S-S-PEG3-Biotin
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Overview
Description
The compound Dibenzocyclooctyne-S-S-PEG3-Biotin is a complex organic molecule with a unique structure. This compound is characterized by its hexahydrothieno[3,4-d]imidazole core, which is fused with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the hexahydrothieno[3,4-d]imidazole core This core is typically synthesized through a series of cyclization reactions involving thioamide and imidazole derivatives
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification steps such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The disulfide bond can undergo nucleophilic substitution reactions, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thiolates or other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiol derivatives, each of which can be further modified for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful for investigating cellular processes and protein functions.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its functional groups allow for the creation of polymers and other materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions often involve the formation of covalent bonds with active site residues in enzymes or receptors. The hexahydrothieno[3,4-d]imidazole core plays a crucial role in stabilizing these interactions, while the functional groups modulate the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate: This compound shares the hexahydrothieno[3,4-d]imidazole core but lacks the complex functional groups present in the target compound.
Other Thieno[3,4-d]imidazole Derivatives: These compounds have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of the target compound lies in its combination of the hexahydrothieno[3,4-d]imidazole core with a diverse array of functional groups. This combination provides a versatile platform for exploring new chemical reactions and developing novel applications in various fields.
Biological Activity
Dibenzocyclooctyne-S-S-PEG3-Biotin (DBCO-S-S-PEG3-Biotin) is a specialized bioconjugation reagent that plays a significant role in bioorthogonal chemistry. Its unique structure, which includes a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a biotin group linked via a disulfide bond, enables its application in various biological contexts. This article delves into the biological activity of DBCO-S-S-PEG3-Biotin, highlighting its mechanisms, applications, and relevant research findings.
Bioorthogonal Chemistry : DBCO-S-S-PEG3-Biotin primarily functions through strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This allows for the selective attachment of biotin to azide-containing biomolecules under mild conditions, minimizing cytotoxicity and preserving the biological integrity of the target molecules.
Disulfide Bond Cleavage : The presence of the disulfide bond in DBCO-S-S-PEG3-Biotin is crucial for its functionality. This bond can be cleaved by reducing agents such as dithiothreitol (DTT), enabling the controlled release of biotin from the conjugate. This feature is particularly beneficial for applications requiring reversible labeling or targeted drug delivery.
Biological Applications
DBCO-S-S-PEG3-Biotin has been employed in various biological and medical research applications:
- Protein Labeling : The compound is widely used for biotinylating proteins, facilitating their detection and purification through streptavidin-based methods. This is essential in studies of protein-protein interactions and cellular dynamics.
- Live-Cell Imaging : Due to its bioorthogonal reactivity, DBCO-S-S-PEG3-Biotin is suitable for live-cell imaging, allowing researchers to track biomolecules in real-time without disrupting native biological processes.
- Targeted Drug Delivery : The compound's ability to selectively label and modify biomolecules makes it a valuable tool in developing targeted drug delivery systems. By conjugating therapeutic agents with DBCO-S-S-PEG3-Biotin, researchers can enhance the specificity and efficacy of treatments.
Research Findings
Recent studies have highlighted the effectiveness of DBCO-S-S-PEG3-Biotin in various experimental setups:
- Microbial Community Analysis : In a study examining microbial communities, DBCO-S-S-PEG3-Biotin was utilized to enrich specific populations by labeling active members within complex environments. This demonstrated its utility in ecological and environmental microbiology .
- Biochemical Pathway Studies : Research has shown that DBCO-S-S-PEG3-Biotin can influence biochemical pathways by enabling the tracking of signaling molecules and cellular responses. This capability is vital for understanding cellular metabolism and gene expression.
Comparative Analysis
To better understand the unique aspects of DBCO-S-S-PEG3-Biotin, it is helpful to compare it with similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Biotin-PEG3-Azide | Contains an azide group | Primarily used for copper-catalyzed click reactions |
Azide-PEG3-Biotin | Similar PEG spacer but lacks disulfide | No cleavage under reducing conditions |
Dibenzocyclooctyne-PEG4-Biotin | Longer PEG chain with DBCO | Different solubility and steric properties |
Biotin-PEG8-Azide | Longer PEG chain with an azide | Provides enhanced flexibility but less specificity |
The distinctiveness of DBCO-S-S-PEG3-Biotin lies in its combination of copper-free click chemistry capability with a cleavable disulfide bond, making it particularly valuable for applications that require precise timing and specificity in biomolecule interactions.
Properties
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGOGQIAYMKAS-POPPZWIQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N6O8S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.